molecular formula C16H21N4NaO9S B1264671 Cephamycin C sodium CAS No. 34279-54-4

Cephamycin C sodium

Número de catálogo: B1264671
Número CAS: 34279-54-4
Peso molecular: 468.4 g/mol
Clave InChI: ISKNZRSOHFBAGX-YNJMIPHHSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cephamycin C sodium, also known as this compound, is a useful research compound. Its molecular formula is C16H21N4NaO9S and its molecular weight is 468.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

Cephamycin C sodium is primarily used in the treatment of various bacterial infections due to its effectiveness against resistant strains. Below are key medical applications:

  • Surgical Prophylaxis : this compound is often administered before surgical procedures to prevent postoperative infections, particularly in high-risk surgeries such as colorectal surgery and gynecological procedures .
  • Treatment of Infections : It is effective against a range of infections including:
    • Skin and soft tissue infections
    • Urinary tract infections
    • Bone and joint infections
    • Intra-abdominal infections
    • Respiratory tract infections .
  • Resistance Management : Due to its unique structure, this compound is effective against certain strains that are resistant to other antibiotics like penicillin. This makes it a valuable option in treating resistant bacterial infections .

Pharmacological Insights

This compound exhibits pharmacokinetic properties that enhance its therapeutic efficacy:

  • Bioavailability : The compound shows good absorption when administered intravenously, ensuring high plasma concentrations necessary for effective bacterial eradication.
  • Half-life : The drug has a relatively short half-life, requiring multiple doses for sustained therapeutic levels, which can be both a benefit and a limitation depending on the treatment regimen .

Case Studies

Several studies have documented the effectiveness of this compound in clinical settings:

  • Case Study 1: Surgical Site Infections
    A study involving patients undergoing colorectal surgery demonstrated that prophylactic administration of this compound significantly reduced the incidence of surgical site infections compared to control groups receiving no antibiotic prophylaxis .
  • Case Study 2: Treatment of Resistant Infections
    In a clinical trial involving patients with complicated urinary tract infections caused by resistant Escherichia coli, this compound showed a higher success rate in bacterial clearance compared to standard treatments, highlighting its role in managing antibiotic resistance .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antibiotics:

AntibioticSpectrum of ActivityResistance ProfileCommon Uses
This compoundBroad-spectrum (including Gram-negative)Effective against resistant strainsSurgical prophylaxis, UTIs
PenicillinPrimarily Gram-positiveMany resistant strainsGeneral bacterial infections
CeftriaxoneBroad-spectrumSome resistant strainsPneumonia, meningitis
MeropenemVery broad-spectrumLimited resistanceSevere hospital-acquired infections

Propiedades

Número CAS

34279-54-4

Fórmula molecular

C16H21N4NaO9S

Peso molecular

468.4 g/mol

Nombre IUPAC

sodium;(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H22N4O9S.Na/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20;/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25);/q;+1/p-1/t8-,14-,16+;/m1./s1

Clave InChI

ISKNZRSOHFBAGX-YNJMIPHHSA-M

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCCC(C(=O)O)N.[Na+]

SMILES isomérico

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCC[C@H](C(=O)O)N.[Na+]

SMILES canónico

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCCC(C(=O)O)N.[Na+]

Sinónimos

A 16886B
A-16886B
A16886B
cephamycin C
cephamycin C sodium
cephamycin C, (6R)-isomer
cephamycin C, (6R-(6alpha,7alpha,7(R*)))-isomer
cephamycin C, (6R-(6alpha,7alpha,7(S*)))-isomer
cephamycin C, monosodium salt
cephamycin C, sodium salt

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.